Bz(2)Epsilon ADP

Description

The exact mass of the compound Bz(2)Epsilon ADP is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bz(2)Epsilon ADP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz(2)Epsilon ADP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

110682-84-3 |

|---|---|

Molecular Formula |

C26H23N5O12P2 |

Molecular Weight |

659.4 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] 4-benzoylbenzoate |

InChI |

InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1 |

InChI Key |

HAZAYIMMDPPYTB-PXOHRUDZSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |

Synonyms |

3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 14C-labeled 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 3H-labeled Bz(2)epsilon ADP |

Origin of Product |

United States |

Epsilon-ADP (ε-ADP): A Fluorescent Probe for Biochemical and Cellular Investigations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Epsilon-ADP (ε-ADP), or 1,N⁶-ethenoadenosine 5'-diphosphate, is a fluorescent analog of adenosine 5'-diphosphate (ADP) that has emerged as a powerful tool in biochemical and biophysical research. Its intrinsic fluorescence, sensitive to the microenvironment, allows for real-time monitoring of nucleotide binding events, enzyme kinetics, and conformational changes in proteins. This technical guide provides a comprehensive overview of ε-ADP, its fluorescent properties, and its applications in various experimental systems, with a particular focus on its use in studying ATPases and actin polymerization. Detailed experimental protocols and data presentation are included to facilitate its adoption in laboratory settings.

Introduction to Epsilon-ADP (ε-ADP)

Epsilon-ADP (ε-ADP) is a structurally modified analog of adenosine 5'-diphosphate (ADP). The modification involves the addition of an etheno bridge between the N¹ and N⁶ positions of the adenine ring, creating a highly fluorescent tricyclic system. This modification minimally perturbs the overall shape and charge of the ADP molecule, allowing it to be recognized and bound by many nucleotide-binding proteins, including enzymes and motor proteins.

The key feature of ε-ADP is its fluorescence, which is highly sensitive to its local environment. Changes in polarity, viscosity, and the proximity of quenching or enhancing moieties upon binding to a protein can lead to significant changes in its fluorescence intensity, lifetime, and polarization (anisotropy). This property makes ε-ADP an invaluable probe for studying:

-

Nucleotide-protein interactions: Determining binding affinities (Kd), association (kon), and dissociation (koff) rate constants.

-

Enzyme kinetics: Continuously monitoring enzyme activity by observing the change in fluorescence as ε-ADP is either consumed or produced.

-

Conformational changes: Detecting structural rearrangements in proteins that alter the environment of the bound ε-ADP.

-

High-throughput screening: Developing fluorescence-based assays for the discovery of inhibitors or activators of nucleotide-binding proteins.

Fluorescent Properties of ε-ADP

The utility of ε-ADP as a fluorescent probe is defined by its photophysical properties. While the exact values can vary depending on the solvent, pH, and binding state, the general characteristics are summarized below.

Spectroscopic Data

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~300 - 310 nm | Aqueous buffer, pH 7.0 |

| Emission Maximum (λem) | ~410 - 420 nm | Aqueous buffer, pH 7.0 |

| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | at 265 nm, pH 7.0[1] |

| Quantum Yield (Φ) | Variable (typically 0.1 - 0.5) | Highly dependent on environment |

| Fluorescence Lifetime (τ) | Variable (typically 20 - 30 ns) | Highly dependent on environment |

Note: The quantum yield and fluorescence lifetime of ε-ADP are highly sensitive to the polarity of its environment. In non-polar environments, such as the nucleotide-binding pocket of some proteins, both the quantum yield and lifetime can increase significantly. Conversely, quenching effects can decrease these values.

Environmental Sensitivity

The fluorescence of ε-ADP is significantly influenced by its surroundings:

-

Polarity: A decrease in solvent polarity generally leads to an increase in fluorescence intensity and a blue shift in the emission maximum.

-

Quenching: The fluorescence of ε-ADP can be quenched by various substances, including certain amino acid residues (e.g., tryptophan) and divalent metal ions. This property can be exploited to measure binding events or enzymatic activity.[2][3]

-

Fluorescence Anisotropy/Polarization: When ε-ADP binds to a larger molecule, such as a protein, its rotational freedom is restricted. This leads to an increase in fluorescence anisotropy (or polarization), which can be used to quantify the fraction of bound ε-ADP.

Experimental Protocols

General Considerations for Handling ε-ADP

-

Storage: ε-ADP is typically supplied as a lyophilized powder or a solution. It should be stored at -20°C or below, protected from light and moisture.

-

Solution Preparation: Prepare stock solutions of ε-ADP in a suitable buffer (e.g., Tris-HCl or HEPES at neutral pH). Determine the precise concentration of the stock solution by measuring its absorbance at 265 nm using a molar extinction coefficient of approximately 6,000 M⁻¹cm⁻¹.

-

Photostability: While reasonably stable, prolonged exposure of ε-ADP to high-intensity light should be avoided to prevent photobleaching.

Protocol for Myosin ATPase Activity Assay using ε-ADP

This protocol describes a continuous, fluorescence-based assay to measure the ATPase activity of myosin by monitoring the binding of the product, ε-ADP, to the myosin active site.

Materials:

-

Myosin (e.g., skeletal muscle myosin S1 fragment)

-

ε-ATP (as the substrate)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Fluorometer or microplate reader with excitation at ~300 nm and emission at ~410 nm.

Procedure:

-

Prepare Reagents:

-

Prepare a 2X myosin solution in Assay Buffer.

-

Prepare a 2X ε-ATP solution in Assay Buffer. The final concentration of ε-ATP should be at or above its Km for the myosin isoform being studied.

-

-

Set up the Measurement:

-

Equilibrate the fluorometer or plate reader to the desired temperature (e.g., 25°C).

-

Set the excitation and emission wavelengths.

-

-

Perform the Assay:

-

To a cuvette or well of a microplate, add the 2X myosin solution.

-

Initiate the reaction by adding an equal volume of the 2X ε-ATP solution.

-

Immediately start recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The hydrolysis of ε-ATP to ε-ADP and its subsequent binding to the myosin active site will result in a change in fluorescence.

-

The initial rate of the reaction is determined by fitting the linear portion of the fluorescence change versus time plot.

-

Convert the rate of fluorescence change to the rate of ATP hydrolysis by calibrating the fluorescence signal with known concentrations of ε-ADP.

-

Protocol for Monitoring Actin Polymerization using ε-ADP

This protocol outlines a method to monitor the incorporation of ε-ADP-actin monomers into actin filaments.

Materials:

-

G-actin (monomeric actin)

-

ε-ADP

-

Polymerization Buffer: 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP

-

Fluorometer with polarization filters.

Procedure:

-

Prepare ε-ADP-G-actin:

-

Incubate G-actin with a molar excess of ε-ADP to exchange the bound nucleotide. This can be facilitated by using a desalting column.

-

-

Set up the Measurement:

-

Equilibrate the fluorometer to the desired temperature.

-

Set the excitation and emission wavelengths for ε-ADP and insert the polarization filters.

-

-

Initiate Polymerization:

-

Add the ε-ADP-G-actin to the Polymerization Buffer to initiate polymerization.

-

Immediately start recording the fluorescence anisotropy over time.

-

-

Data Analysis:

-

As ε-ADP-G-actin monomers incorporate into the growing F-actin filaments, their rotational mobility will decrease, leading to an increase in fluorescence anisotropy.

-

The rate of polymerization can be determined from the initial slope of the anisotropy versus time plot.

-

Signaling Pathways and Experimental Workflows

Muscle Contraction Cycle

The interaction of myosin with actin, fueled by ATP hydrolysis, is the fundamental process of muscle contraction. ε-ADP can be used to probe the kinetics of this cycle.

Platelet Activation by ADP

ADP is a key signaling molecule in hemostasis and thrombosis, acting through P2Y receptors on the surface of platelets to induce their activation and aggregation.

Conclusion

Epsilon-ADP is a versatile and sensitive fluorescent probe that has significantly advanced our understanding of nucleotide-protein interactions and enzyme mechanisms. Its environmental sensitivity provides a powerful handle for real-time, quantitative measurements of biochemical processes. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the knowledge to effectively utilize ε-ADP in their own investigations, paving the way for new discoveries in cellular signaling, enzymology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A new principle for activity measurement of ADP or ATP dependent enzymes: fluorescence quenching of epsilon-ADP and epsilon-ATP by divalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fluorescent Probe: A Technical Guide to 1,N6-Ethenoadenosine-5'-diphosphate (ε-ADP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,N6-ethenoadenosine-5'-diphosphate (ε-ADP), a fluorescent analog of adenosine-5'-diphosphate (ADP). Esteemed for its utility in biochemical and cellular assays, ε-ADP serves as a powerful tool for investigating enzyme kinetics, protein-ligand interactions, and purinergic signaling pathways. This document details its chemical structure, physicochemical properties, synthesis, and applications, supported by experimental protocols and graphical representations of relevant biological pathways and workflows.

Core Structure and Physicochemical Properties

1,N6-ethenoadenosine-5'-diphosphate is a derivative of ADP where an etheno bridge links the N1 and N6 positions of the adenine nucleobase. This modification imparts intrinsic fluorescence to the molecule, a feature absent in its parent compound, ADP. The resulting tricyclic ring system is the basis for its utility as a fluorescent probe.

The chemical identity of the sodium salt of ε-ADP is confirmed by its chemical formula, C12H12N5Na3O10P2, and CAS number, 103213-52-1.

Structural Diagram

A 2D chemical structure of 1,N6-ethenoadenosine-5'-diphosphate.

Quantitative Physicochemical and Spectroscopic Data

The fluorescent properties of ε-ADP are central to its application. The etheno-modification results in a significant Stokes shift, allowing for sensitive detection with minimal background interference. The following table summarizes key quantitative data for ε-ADP and related etheno-adenosine derivatives.

| Property | Value | Notes |

| Molar Mass | 517.17 g/mol | For the trisodium salt (C12H12N5Na3O10P2) |

| CAS Number | 103213-52-1 | For the trisodium salt |

| Excitation Maximum (λex) | ~300-310 nm | Varies slightly with solvent and binding state. Similar to other etheno-adenosine compounds. |

| Emission Maximum (λem) | ~410-415 nm | Varies slightly with solvent and binding state. Similar to other etheno-adenosine compounds.[1] |

| Molar Extinction Coefficient (ε) | ~5,600 M⁻¹cm⁻¹ at 275 nm | Estimated based on values for similar etheno-adenosine derivatives. |

| Fluorescence Quantum Yield (ΦF) | 0.5 - 1.0 | In aqueous solution. Can be influenced by binding to proteins. |

Experimental Protocols

Synthesis and Purification of ε-ADP

The synthesis of ε-ADP is typically achieved through the reaction of ADP with chloroacetaldehyde, which forms the etheno bridge on the adenine ring.

Materials:

-

Adenosine-5'-diphosphate (ADP), sodium salt

-

Chloroacetaldehyde (typically as a 45-50% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anion-exchange chromatography resin (e.g., DEAE-Sephadex)

-

Ammonium bicarbonate or triethylammonium bicarbonate buffer

-

Thin-layer chromatography (TLC) plates (e.g., silica gel with fluorescent indicator)

-

UV lamp for visualization

Protocol:

-

Reaction Setup: Dissolve ADP in an aqueous solution and adjust the pH to a slightly acidic to neutral range (pH 4.0-6.0) with dilute NaOH or HCl.

-

Etheno-derivatization: Add an excess of chloroacetaldehyde to the ADP solution. The reaction is typically carried out at room temperature or with gentle heating (e.g., 37-50°C) for several hours to days. The progress of the reaction can be monitored by TLC or HPLC.

-

Reaction Quenching: Once the reaction is complete, any unreacted chloroacetaldehyde can be quenched, for example, by reaction with a primary amine.

-

Purification: The resulting ε-ADP is purified from the reaction mixture using anion-exchange chromatography.

-

Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer.

-

Elute the products using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).

-

Collect fractions and monitor the absorbance at 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the ε-ADP-containing fractions.

-

-

Desalting and Lyophilization: Pool the pure fractions, remove the volatile buffer by repeated lyophilization, and store the final product as a solid at -20°C or below.

Workflow for ε-ADP Synthesis and Purification

Workflow for the synthesis and purification of ε-ADP.

Role in Signaling Pathways and Biochemical Assays

ε-ADP is a valuable substrate for enzymes that metabolize ADP, such as ecto-nucleotidases. Its fluorescence allows for continuous monitoring of enzyme activity. The metabolism of extracellular ε-ATP and ε-ADP is a key aspect of purinergic signaling, which regulates a wide range of physiological processes.

Purinergic Signaling and ε-Nucleotide Metabolism

Extracellular ATP and ADP are signaling molecules that activate P2 purinergic receptors. Their signaling is terminated by the action of ecto-nucleotidases, which hydrolyze the nucleotides. ε-ATP and ε-ADP are processed by these enzymes in a manner similar to their natural counterparts, making them excellent probes for studying this pathway.

Metabolism of ε-nucleotides in purinergic signaling.

Application in Actin Dynamics Studies

ε-ADP has been instrumental in studying the dynamics of actin polymerization and depolymerization. By incorporating fluorescent ε-ADP into actin filaments, researchers can use techniques like fluorescence polarization and flow dichroism to investigate the conformational changes in actin during these processes.

Conclusion

1,N6-ethenoadenosine-5'-diphosphate is a versatile and indispensable tool in modern biochemical and cell biological research. Its intrinsic fluorescence, coupled with its ability to mimic endogenous ADP in many biological systems, provides a powerful means to investigate a wide array of molecular interactions and enzymatic activities. The detailed information and protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and professionals in the field of drug development.

References

The Epsilon Subunit: A Master Regulator of Bacterial F-type ATP Synthase

An In-depth Technical Guide for Researchers and Drug Development Professionals

The F-type ATP synthase is a remarkable molecular machine, essential for life, that couples proton translocation across a membrane to the synthesis of ATP, the universal energy currency of the cell.[1] In bacteria, this enzyme can also operate in reverse, hydrolyzing ATP to pump protons and maintain the proton motive force (pmf).[1] To prevent wasteful depletion of cellular ATP, bacteria have evolved sophisticated regulatory mechanisms. A key player in this regulation is the small epsilon (ε) subunit, which acts as an intrinsic, reversible inhibitor of ATP hydrolysis.[2][3] This guide provides a comprehensive overview of the structure, function, and regulatory mechanisms of the bacterial epsilon subunit, details key experimental methodologies used in its study, and explores its potential as a novel antibiotic target.

Core Function and Structure of the Epsilon Subunit

The bacterial F-type ATP synthase is composed of two main parts: the membrane-embedded Fₒ portion that functions as a proton channel, and the soluble F₁ portion (composition α₃β₃γδε) that contains the catalytic sites for ATP synthesis and hydrolysis.[1] The ε subunit is part of the central stalk of the F₁ portion, which rotates within the stationary α₃β₃ hexamer.[4]

The ε subunit itself is a two-domain protein:[3][4]

-

N-terminal Domain (NTD): Comprising approximately the first 80-85 residues, the NTD forms a 10-stranded β-sandwich structure. This domain is essential for the proper assembly of the ATP synthase complex and is involved in binding to both the γ subunit of the central stalk and the c-ring of the Fₒ motor.[1][3]

-

C-terminal Domain (CTD): The CTD is an α-helical hairpin that is connected to the NTD by a flexible linker. This domain is responsible for the inhibitory function of the ε subunit.[2][4] It can undergo large conformational changes, moving between a non-inhibitory "down" state and an inhibitory "up" state.[5]

The Inhibitory Mechanism: A Conformational Switch

The regulatory action of the ε subunit is achieved through major conformational transitions of its CTD.[2] These movements effectively act as a switch or a ratchet, controlling the directionality of the enzyme.[4][6]

-

The "Up" (Extended/Inhibitory) Conformation: In the absence of a strong pmf or when ATP hydrolysis is favored, the CTD extends upwards, away from the Fₒ domain, and inserts into the α₃β₃ catalytic hexamer.[5][7] In this "up" state, the CTD interacts with both the γ and β subunits, effectively locking the central stalk and preventing its rotation.[1][8] This blockage specifically inhibits the counter-clockwise rotation required for ATP hydrolysis, thus conserving cellular ATP.[4]

-

The "Down" (Hairpin/Non-inhibitory) Conformation: During active ATP synthesis, driven by a high proton motive force, the CTD retracts from the catalytic hexamer and adopts a compact, hairpin-like conformation near the NTD, pointing towards the Fₒ domain.[5][6] This "down" state relieves the inhibition, allowing the central stalk to rotate freely in the clockwise direction for ATP synthesis.[4]

The transition between these two states is a critical regulatory checkpoint. Factors influencing this conformational change include the magnitude of the proton motive force and the cellular ratio of ATP to ADP.[2][3]

Figure 1: Regulation of ATP Synthase by the Epsilon Subunit.

Quantitative Analysis of Epsilon Subunit Function

Numerous studies have quantified the inhibitory effects of the ε subunit and the impact of specific mutations on its function. The data highlight the critical role of the CTD in both inhibition and the efficient coupling of proton translocation to ATP synthesis.

| Experiment Type | Organism/System | Modification | Effect on ATPase Activity | Effect on ATP Synthesis/Coupling | Reference |

| Cross-linking | E. coli F₁Fₒ | ε trapped in "up" state (γL99C/εS118C) | Significant inhibition | Fully functional | [4] |

| Cross-linking | E. coli F₁Fₒ | ε trapped in "down" state (cc'Q42C/εA117C) | Activated | Fully functional and coupled | [4] |

| Truncation | E. coli | Deletion of CTD (ε⁸⁸-stop) | Increased rate of membrane-bound ATP hydrolysis | Decreased proton pumping (partially uncoupled) | [9] |

| Fusion Protein | E. coli | Flavodoxin fused to ε⁸⁸-stop (Fd-ε⁸⁸-stop) | Higher rates of uncoupled ATP hydrolysis | Blocked oxidative phosphorylation | [9] |

| Site-Directed Mutagenesis | Spinach Chloroplast | Deletion of 6 C-terminal residues | Reduced potency of inhibition | Not specified, but generally coupled to inhibition | [10] |

| Site-Directed Mutagenesis | Spinach Chloroplast | Histidine-37 to Arginine (H37R) | Weakened ATPase inhibition | Appeared to uncouple inhibition from proton impermeability restoration | [10] |

| Nucleotide Dependence | Bacillus PS3 | Wild-type | Inhibition promoted by low ATP (<0.7 mM) | Permissive "down" state induced by high ATP (>1 mM) | [11] |

Key Experimental Methodologies

The elucidation of the ε subunit's regulatory role has been made possible by a combination of structural biology, biochemical, and biophysical techniques.

This technique is used to introduce specific amino acid changes to probe the function of individual residues or domains. It has been crucial for identifying the inhibitory role of the CTD and the specific residues involved in its interaction with the α and β subunits.[10][12]

Detailed Protocol for Site-Directed Mutagenesis of E. coli Epsilon Subunit:

-

Template Plasmid Preparation: A plasmid containing the atpC gene (encoding the ε subunit), such as a pET-based expression vector, is isolated and purified from an E. coli strain (e.g., XL1-Blue).[4]

-

Primer Design: Mutagenic primers (typically 25-45 bases in length) are designed. These primers are complementary to the template DNA but contain the desired mutation (e.g., an amino acid substitution, insertion, or deletion). They should have a melting temperature (Tm) ≥ 78°C.

-

Mutagenesis PCR: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations. The reaction typically involves 12-18 cycles of denaturation (e.g., 95°C for 30s), annealing (e.g., 55°C for 1 min), and extension (e.g., 68°C for 1 min/kb of plasmid length).

-

Template Digestion: The parental, non-mutated DNA template is digested by adding a methylation-dependent endonuclease, such as DpnI, directly to the PCR product and incubating for 1 hour at 37°C. DpnI specifically targets and digests methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

-

Transformation: The DpnI-treated, mutated plasmid DNA is transformed into competent E. coli cells (e.g., XL1-Blue).

-

Screening and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Analysis: The confirmed mutant plasmid is transformed into an expression strain, often one lacking a functional ATP synthase (e.g., the unc⁻ RA1 strain), to express the mutant enzyme for functional assays such as ATP hydrolysis and synthesis measurements.[4]

Cryo-EM has been revolutionary in structural biology, allowing for the high-resolution visualization of large, flexible complexes like the ATP synthase in near-native states.[13] It has provided direct structural evidence for the "up" and "down" conformations of the ε subunit within the intact F₁Fₒ complex.[11][14][15]

Generalized Protocol for Cryo-EM of Bacterial ATP Synthase:

-

Protein Purification: The intact F₁Fₒ-ATP synthase complex is purified from bacterial membranes using detergent solubilization (e.g., with dodecyl maltoside, DDM) followed by affinity and size-exclusion chromatography.[11]

-

Grid Preparation: A small volume (3-4 µL) of the purified protein solution (typically at a concentration of 2-10 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice.[16]

-

Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of thousands of movies is collected automatically.

-

Image Processing:

-

Motion Correction: The individual frames of each movie are aligned to correct for beam-induced motion.

-

CTF Estimation: The contrast transfer function (CTF) of the microscope is estimated for each micrograph.

-

Particle Picking: Individual ATP synthase particles are computationally selected from the micrographs.

-

2D Classification: The selected particles are classified into different 2D views to remove ice contaminants and non-ideal particles.

-

3D Reconstruction and Refinement: An initial 3D model is generated, and the particles are aligned to it to reconstruct a high-resolution 3D map of the complex.

-

3D Classification: To resolve conformational heterogeneity, particles are sorted into different 3D classes. This step is critical for separating rotational states and the different conformations of the flexible ε subunit.[17]

-

-

Model Building and Analysis: An atomic model of the protein is built into the final, refined cryo-EM map and analyzed to understand the structural details of the different conformational states.[11]

Single-molecule FRET (smFRET) is a powerful biophysical technique used to measure distances on the nanometer scale, making it ideal for tracking the real-time conformational dynamics of proteins.[18] In the context of the ε subunit, smFRET has been used to directly observe the transition between the "up" and "down" states in response to changes in nucleotide concentration.[7][8]

Figure 2: Experimental Workflow for smFRET Analysis.

The Epsilon Subunit as a Novel Antibiotic Target

The regulatory mechanism involving the ε subunit's CTD is specific to bacterial and chloroplast ATP synthases and is absent in their mitochondrial counterparts.[12] This specificity makes the inhibitory function of the ε subunit an attractive target for the development of new antibiotics. An agent that could lock the ε subunit in its inhibitory "up" conformation would effectively shut down ATP synthesis, leading to bacterial cell death, while having no effect on the human mitochondrial enzyme.[12] Understanding the precise molecular interactions between the ε-CTD and the α/β subunits is therefore a critical area of research for structure-based drug design.

Figure 3: Logical Relationship between Epsilon State and Function.

Conclusion

The epsilon subunit of bacterial ATP synthase is far more than a simple structural component. It is a sophisticated, conformationally dynamic regulator that plays a central role in the bioenergetic economy of the cell. By acting as a pmf- and nucleotide-sensitive switch, it prevents the futile hydrolysis of ATP while permitting efficient ATP synthesis. Its unique mechanism of action, absent in mammalian mitochondria, presents a promising avenue for the development of a new class of antibiotics. Continued research using advanced structural and biophysical methods will further illuminate the intricacies of this elegant regulatory system, paving the way for novel therapeutic interventions.

References

- 1. The regulatory subunit ε in Escherichia coli FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of subunit epsilon in the catalysis and regulation of FOF1-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of ATP synthases | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 4. pnas.org [pnas.org]

- 5. Insights into the regulatory function of the ɛ subunit from bacterial F-type ATP synthases: a comparison of structural, biochemical and biophysical data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large conformational changes of the epsilon subunit in the bacterial F1F0 ATP synthase provide a ratchet action to regulate this rotary motor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory conformational changes of the ε subunit in single FRET-labeled FoF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [1402.3845] Regulatory conformational changes of the epsilon subunit in single FRET-labeled FoF1-ATP synthase [arxiv.org]

- 9. The role of the epsilon subunit in the Escherichia coli ATP synthase. The C-terminal domain is required for efficient energy coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular dissection of the epsilon subunit of the chloroplast ATP synthase of spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of a bacterial ATP synthase | eLife [elifesciences.org]

- 12. surface.syr.edu [surface.syr.edu]

- 13. Cryo-EM of ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Cryo-EM reveals distinct conformations of E. coli ATP synthase on exposure to ATP | eLife [elifesciences.org]

- 16. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

Illuminating the Machinery of Life: A Technical Guide to Fluorescent Probes in Enzymology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymes, the biological catalysts of life, orchestrate the vast and intricate network of biochemical reactions that sustain living organisms.[1] Understanding their function, regulation, and inhibition is paramount in fundamental biological research and is a cornerstone of modern drug discovery.[2] Fluorescent probes have emerged as indispensable tools in enzymology, offering unparalleled sensitivity, specificity, and the ability for real-time monitoring of enzyme activity in complex biological systems.[3][] This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of fluorescent probes in the study of enzymes.

Fluorescence-based assays provide a powerful alternative to traditional methods, such as radioactive or colorimetric assays, due to their high sensitivity, non-destructive nature, and adaptability to high-throughput screening (HTS) formats.[5][6] These assays rely on the principle that enzymatic activity modulates the fluorescence properties of a specifically designed probe, leading to a detectable change in signal intensity, wavelength, or polarization.[5] This guide will delve into the core concepts of fluorescence, the various types of fluorescent probes and their signaling mechanisms, and provide detailed experimental protocols for their application in enzyme kinetics, inhibitor screening, and cellular imaging.

Core Principles of Fluorescence

Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength (excitation) and subsequently emits light at a longer wavelength (emission). The energy difference between the absorbed and emitted light is known as the Stokes shift. Key parameters that characterize a fluorophore include its excitation and emission maxima (λex and λem), quantum yield (Φ), and fluorescence lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[7]

Types of Fluorescent Probes and Signaling Mechanisms

The design of fluorescent probes for enzymology is a sophisticated field of chemical biology, with various strategies employed to link enzymatic activity to a change in fluorescence.[8] Probes can be broadly categorized based on their signaling mechanism.

"Turn-On" and "Turn-Off" Probes

The simplest probe designs involve a fluorophore that is either quenched (non-fluorescent) or fluorescent in its native state. Enzymatic activity then either relieves the quenching, resulting in a "turn-on" of fluorescence, or modifies the fluorophore to a non-fluorescent state, causing a "turn-off" of the signal.[8]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two different fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[9] In the context of enzymology, a probe can be designed with a donor and acceptor pair separated by an enzyme-specific cleavage site. In the intact probe, excitation of the donor results in energy transfer to the acceptor and subsequent emission from the acceptor. Upon enzymatic cleavage, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[9]

Photoinduced Electron Transfer (PET)

PET-based probes employ a fluorophore and a quencher moiety. In the ground state, upon excitation, an electron is transferred from a donor to an acceptor, preventing the fluorophore from emitting a photon. Enzymatic modification of the probe can disrupt this PET process, thereby restoring fluorescence.

Intramolecular Charge Transfer (ICT)

ICT probes are designed so that the enzymatic reaction alters the electron-donating or -withdrawing properties of a part of the fluorophore, leading to a significant shift in the emission wavelength. This ratiometric change provides a robust readout that is less susceptible to variations in probe concentration or excitation intensity.

Quantitative Data of Common Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific enzyme of interest, the desired assay format, and the available instrumentation. The following tables summarize the key quantitative data for a selection of commonly used fluorophores and enzyme-specific probes.

Table 1: Spectral Properties of Common Fluorophores Used in Enzyme Assays

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |

| Fluorescein (FITC) | 495 | 519 | 0.92 |

| Rhodamine B | 555 | 580 | 0.31 |

| Coumarin | 375-410 | 430-470 | Varies with derivative |

| Cyanine Dyes (e.g., Cy3) | 550 | 570 | 0.15 |

| Cyanine Dyes (e.g., Cy5) | 650 | 670 | 0.28 |

| Alexa Fluor 488 | 494 | 517 | 0.92 |

| Alexa Fluor 555 | 556 | 573 | 0.10 |

| Alexa Fluor 647 | 650 | 665 | 0.33 |

Data compiled from various sources.[10] Quantum yields can vary depending on the solvent and conjugation partner.

Table 2: Kinetic Parameters of Selected Fluorescent Enzyme Substrates

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 10.2 | 1.8 | 1.8 x 10⁵ |

| Chymotrypsin | Suc-LLVY-AMC | 20 | 75 | 3.75 x 10⁶ |

| HIV-1 Protease | (Dabsyl)GABA-SQNY-PIV-Q-EDANS | 26 | 54 | 2.1 x 10⁶ |

| Matrix Metalloproteinase-12 (MMP-12) | FS-6 | 130 ± 10 | 17.0 ± 0.9 | 1.3 x 10⁵ |

| Alkaline Phosphatase | pNPP | 11.6 ± 0.4 | 281 ± 18 | 2.42 x 10⁷ |

| ATG4B | proLC3B | 12 ± 4.6 | 0.98 ± 0.82 | 8.1 x 10⁴ |

| Thermolysin | Thr-Gly-Ala-Phe-Leu-NH₂ | - | - | 1.4 x 10⁵ |

Data compiled from various sources.[11][12][13] Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Standard In Vitro Enzyme Kinetic Assay using a Fluorescent Substrate

This protocol outlines a general procedure for determining the kinetic parameters (Km and Vmax) of an enzyme using a continuously reporting fluorescent substrate.

Materials:

-

Purified enzyme of known concentration

-

Fluorescent substrate stock solution (in an appropriate solvent, e.g., DMSO)

-

Assay buffer (optimized for pH and ionic strength for the enzyme of interest)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the fluorescent substrate in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

-

Pipette the substrate dilutions into the wells of the 96-well microplate. Include a "no substrate" control (buffer only).

-

Prepare the enzyme solution by diluting the stock enzyme to the desired final concentration in pre-warmed assay buffer. The enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 10-30 minutes).

-

Initiate the reaction by adding the enzyme solution to each well containing the substrate. Mix gently by pipetting or with a plate shaker.

-

Immediately place the microplate in the fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at appropriate time intervals. The excitation and emission wavelengths should be set according to the spectral properties of the fluorophore.

-

Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[6][14]

High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol provides a framework for screening a compound library for potential enzyme inhibitors using a fluorescent probe.

Materials:

-

Enzyme solution

-

Fluorescent substrate

-

Assay buffer

-

Compound library (typically in DMSO)

-

Positive control inhibitor

-

96-well or 384-well black microplates

-

Automated liquid handling system (recommended)

-

Fluorescence microplate reader

Procedure:

-

Dispense the compounds from the library into the wells of the microplate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

-

Add the enzyme solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

-

Incubate the plate for a fixed time period during which the reaction proceeds in the linear range.

-

Stop the reaction (optional, depending on the assay stability) by adding a stop solution.

-

Measure the fluorescence intensity in each well using a microplate reader.

-

Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds that show inhibition above a certain threshold are identified as "hits".[15]

Live-Cell Imaging of Caspase Activity

This protocol describes the use of a fluorogenic substrate to visualize caspase-3/7 activity in apoptotic cells.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD-based probe)

-

Hoechst 33342 or other nuclear counterstain

-

Fluorescence microscope with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO₂)

Procedure:

-

Seed the cells on the imaging plates and allow them to adhere overnight.

-

Induce apoptosis by treating the cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.

-

Prepare the caspase substrate working solution by diluting the stock solution in cell culture medium according to the manufacturer's instructions.

-

Remove the medium from the cells and add the caspase substrate working solution.

-

Incubate the cells for 30-60 minutes at 37°C to allow for probe uptake and enzymatic cleavage.

-

(Optional) Add a nuclear counterstain like Hoechst 33342 to visualize the cell nuclei.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the caspase probe and the nuclear stain. Apoptotic cells will exhibit a significant increase in fluorescence from the cleaved probe.[15][16][17]

Mandatory Visualizations

Caption: A simplified signaling pathway illustrating enzyme activation.

Caption: Workflow for a fluorescent enzyme kinetics experiment.

Caption: Principle of a FRET-based enzyme assay.

Conclusion

Fluorescent probes have revolutionized the study of enzymology, providing powerful tools for dissecting enzyme function with high sensitivity and spatiotemporal resolution.[3] From fundamental kinetic studies to high-throughput drug screening and live-cell imaging, the versatility of these probes continues to expand. As probe design becomes more sophisticated, with the development of probes for in vivo imaging and those that can report on multiple enzymatic activities simultaneously, their impact on our understanding of biological processes and the development of novel therapeutics will undoubtedly continue to grow. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize fluorescent probes in their enzymological investigations.

References

- 1. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

- 13. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jasco-global.com [jasco-global.com]

- 15. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emulatebio.com [emulatebio.com]

- 17. docs.aatbio.com [docs.aatbio.com]

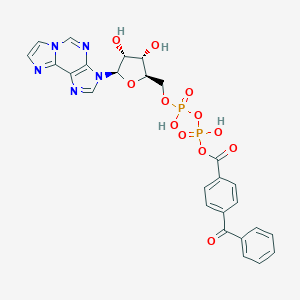

An In-depth Technical Guide to the Synthesis and Characterization of N⁶-Benzoyl-1,N⁶-ethenoadenosine 5'-diphosphate (Bz-modified ε-ADP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N⁶-Benzoyl-1,N⁶-ethenoadenosine 5'-diphosphate, a benzoyl-modified derivative of the fluorescent nucleotide analog ε-ADP. This document details plausible synthetic routes, experimental protocols, characterization data, and explores its potential role in signaling pathways.

Introduction

Adenosine diphosphate (ADP) is a critical signaling molecule involved in a myriad of physiological processes, including platelet aggregation, neurotransmission, and inflammation, primarily through its interaction with P2Y purinergic receptors. Chemical modification of ADP allows for the development of molecular probes to study these pathways and for the creation of novel therapeutic agents. The introduction of an etheno bridge between the N¹ and N⁶ positions of the adenine nucleobase yields 1,N⁶-ethenoadenosine 5'-diphosphate (ε-ADP), a fluorescent analog that has been instrumental in biophysical studies. Further modification, such as the addition of a benzoyl group at the exocyclic N⁶-amino group, can alter the molecule's steric and electronic properties, potentially leading to modified receptor affinity and selectivity. This guide outlines a theoretical framework for the synthesis and characterization of N⁶-Benzoyl-ε-ADP.

Proposed Synthesis of Bz-modified ε-ADP

The synthesis of N⁶-Benzoyl-ε-ADP can be envisioned through two primary routes, each with distinct advantages and challenges. The selection of the optimal route would likely depend on empirical optimization of reaction conditions.

Route 1: Etheno Bridge Formation Followed by Benzoylation

This route prioritizes the formation of the fluorescent ε-ADP core, followed by the introduction of the benzoyl group.

Caption: Proposed Synthesis Route 1 for N⁶-Benzoyl-ε-ADP.

Route 2: Benzoylation Followed by Etheno Bridge Formation

In this alternative pathway, the N⁶-amino group of ADP is first protected with a benzoyl group, followed by the cyclization to form the etheno ring.

Caption: Proposed Synthesis Route 2 for N⁶-Benzoyl-ε-ADP.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and purification of N⁶-Benzoyl-ε-ADP based on established chemical methodologies.

Synthesis of 1,N⁶-ethenoadenosine 5'-diphosphate (ε-ADP)

This protocol is adapted from known procedures for the synthesis of etheno-adenine derivatives.

Materials:

-

Adenosine 5'-diphosphate (ADP) sodium salt

-

Chloroacetaldehyde (50% aqueous solution)

-

Sodium acetate

-

Acetic acid

-

Dowex 1x8 resin (chloride form)

-

Hydrochloric acid (HCl)

-

Ammonium bicarbonate buffer

-

Deionized water

Procedure:

-

Dissolve ADP sodium salt in deionized water to a final concentration of 10 mM.

-

Adjust the pH of the ADP solution to 4.5 with acetic acid.

-

Add a 5-fold molar excess of chloroacetaldehyde to the ADP solution.

-

Incubate the reaction mixture at 37°C for 48 hours in the dark.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and apply it to a Dowex 1x8 column pre-equilibrated with deionized water.

-

Wash the column extensively with deionized water to remove unreacted chloroacetaldehyde and salts.

-

Elute the ε-ADP using a linear gradient of 0 to 1 M ammonium bicarbonate buffer.

-

Collect fractions and monitor for the presence of ε-ADP using UV-Vis spectroscopy (λmax ≈ 275 nm) and fluorescence spectroscopy (λex ≈ 305 nm, λem ≈ 410 nm).

-

Pool the fractions containing pure ε-ADP and lyophilize to obtain the final product as a white powder.

Synthesis of N⁶-Benzoyl-ε-ADP (from ε-ADP)

This protocol outlines the benzoylation of the pre-formed ε-ADP.

Materials:

-

ε-ADP

-

Anhydrous pyridine

-

Benzoyl chloride

-

Triethylamine

-

Diethyl ether

-

Sodium bicarbonate solution (5%)

Procedure:

-

Dissolve ε-ADP in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1.2-fold molar excess of benzoyl chloride to the solution with constant stirring.

-

Allow the reaction to proceed at 0°C for 2 hours, then at room temperature for an additional 4 hours.

-

Quench the reaction by the slow addition of cold deionized water.

-

Remove the pyridine by rotary evaporation under reduced pressure.

-

Dissolve the residue in a minimal amount of water and wash with diethyl ether to remove excess benzoyl chloride and benzoic acid.

-

Purify the aqueous layer containing N⁶-Benzoyl-ε-ADP by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in ammonium acetate buffer.

-

Collect the fractions corresponding to the desired product and lyophilize.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N⁶-Benzoyl-ε-ADP.

Spectroscopic Analysis

Table 1: Expected Spectroscopic Data for N⁶-Benzoyl-ε-ADP

| Technique | Parameter | Expected Value | Notes |

| UV-Vis Spectroscopy | λmax | ~280-285 nm | The benzoyl group will cause a red-shift compared to ε-ADP. |

| Fluorescence Spectroscopy | λexcitation | ~310 nm | Slight red-shift expected compared to ε-ADP. |

| λemission | ~415 nm | Slight red-shift expected compared to ε-ADP. | |

| ¹H NMR (D₂O) | Aromatic Protons | δ 7.5-8.5 ppm | Complex multiplet from the benzoyl group and adenine core. |

| Ribose Protons | δ 4.0-6.0 ppm | Characteristic signals for the ribose moiety. | |

| ¹³C NMR (D₂O) | Carbonyl Carbon | ~165-170 ppm | From the benzoyl group. |

| Aromatic Carbons | ~120-155 ppm | Signals from both the adenine and benzoyl rings. | |

| ³¹P NMR (D₂O) | α-phosphate | ~ -10 ppm | Doublet. |

| β-phosphate | ~ -5 ppm | Doublet. | |

| Mass Spectrometry (ESI-) | [M-H]⁻ | ~590.05 g/mol | Calculated for C₂₀H₂₁N₅O₁₁P₂. |

Purity Assessment

The purity of the final compound should be assessed by analytical reverse-phase HPLC. A single, sharp peak should be observed, with purity typically exceeding 95%.

Potential Biological Activity and Signaling Pathways

N⁶-Benzoyl-ε-ADP, as an analog of ADP, is anticipated to interact with P2Y receptors. The bulky benzoyl group may confer selectivity for certain receptor subtypes. The P2Y1 receptor, which is Gq-coupled, is a likely target. Activation of the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration.

An In-depth Technical Guide to ε-ADP and Other Fluorescent Nucleotide Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,N6-ethenoadenosine 5'-diphosphate (ε-ADP) with other prominent fluorescent nucleotide analogs, primarily 2'/3'-O-(N-Methylanthraniloyl)-ADP (MANT-ADP) and 2',3'-O-(2,4,6-Trinitrophenyl)-ADP (TNP-ADP). It is designed to assist researchers in selecting the appropriate fluorescent probe for their specific experimental needs, detailing the properties, applications, and methodologies associated with these critical research tools.

Introduction to Fluorescent Nucleotide Analogs

Fluorescent nucleotide analogs are indispensable tools in biochemistry and drug discovery. They are derivatives of natural nucleotides, such as ATP and ADP, that have been chemically modified to include a fluorophore. These probes allow for the direct, real-time investigation of nucleotide-protein interactions, enzymatic kinetics, and conformational changes.[1][2] The fluorescence of these analogs is often sensitive to the local microenvironment, meaning that binding to a protein can cause a detectable change in fluorescence intensity, emission wavelength, or polarization.[2][3] This property is harnessed in a wide array of biophysical assays. This guide focuses on a comparative analysis of three widely-used classes of fluorescent ADP analogs.

Core Comparative Analogs: Structures and Modification

The utility and potential experimental artifacts of a fluorescent analog are largely determined by the nature and position of the fluorescent moiety. The three analogs discussed here feature distinct modifications.

-

ε-ADP (Etheno-ADP): The fluorescent group is formed by adding an etheno bridge to the adenine base itself, creating a small, minimally perturbing modification.

-

MANT-ADP: The bulkier N-methylanthraniloyl (MANT) group is attached to the 2' or 3' hydroxyl position of the ribose sugar.[4][5] This positions the fluorophore away from the base and phosphate groups.

-

TNP-ADP: The large 2,4,6-trinitrophenyl (TNP) group is also attached to the ribose sugar.[6][7] This modification is the most substantial of the three and can significantly influence the analog's interaction with proteins.

Caption: Modification sites for ε, MANT, and TNP fluorophores on the core ADP molecule.

In-Depth Analog Profiles

ε-ADP (1,N⁶-Ethenoadenosine 5'-diphosphate)

ε-ADP is a widely used fluorescent analog valued for its structural similarity to native ADP. The small etheno modification on the adenine ring is often considered less likely to interfere with protein binding compared to larger ribose-linked fluorophores.

-

Properties: It exhibits excitation around 300 nm and emission near 415 nm.[8] Its fluorescence is sensitive to environmental changes, though often less so than MANT derivatives.

-

Advantages: The minimal size of the modification makes it an excellent mimic of natural ADP. It is a common substrate for motor proteins and kinases.[2]

-

Limitations: Its excitation wavelength is in the UV range, which can overlap with protein absorbance (e.g., tryptophan) and may cause photodamage or background fluorescence in cellular studies. The quantum yield is generally modest.

-

Applications: Studying the orientation of nucleotides bound to proteins, such as F-actin.[9] It is also used in developing genetically encoded ATP biosensors, where the bacterial F₀F₁-ATP synthase ε subunit, which binds etheno-nucleotides, is a key component.[10][11][12][13]

MANT-ADP (2'/3'-O-(N-Methylanthraniloyl)-ADP)

MANT-nucleotides are among the most popular fluorescent analogs due to their favorable spectroscopic properties.[2] The MANT group is attached to the ribose, leaving the adenine base and phosphates unmodified.

-

Properties: MANT-ADP has an excitation maximum around 355 nm and an emission maximum around 448 nm.[3][5] This places its excitation outside the region of protein absorbance. Its fluorescence is highly sensitive to the polarity of its environment.

-

Advantages: Excellent spectral properties for fluorescence resonance energy transfer (FRET) studies with intrinsic protein tryptophan residues.[2] The significant change in fluorescence upon binding is useful for kinetic and equilibrium binding studies.[3]

-

Limitations: The MANT group is bulkier than the etheno modification and can sometimes alter the kinetics of binding and hydrolysis or reduce binding affinity compared to the natural nucleotide.[14][15] Studies on protein kinase A, for instance, found that while the dissociation constant for MANT-ADP was identical to ADP, the affinity for MANT-ATP was threefold lower than for ATP.[16]

-

Applications: Widely used for kinetic analysis of enzymes like small GTPases, motor proteins (myosin, kinesin), and kinases.[2][17] Ideal for stopped-flow kinetic studies of nucleotide binding and dissociation.[16]

TNP-ADP (2',3'-O-(2,4,6-Trinitrophenyl)-ADP)

TNP-nucleotides are chromophoric and fluorescent analogs that often exhibit a large increase in fluorescence upon binding to a protein.[18][19]

-

Properties: TNP analogs have long excitation and emission wavelengths (e.g., TNP-ATP excites at ~470 nm and emits at ~550 nm), which minimizes background interference from biological samples.[2][20]

-

Advantages: The significant enhancement of fluorescence and change in absorption spectra upon binding make them highly sensitive probes for detecting nucleotide-protein interactions.[6][20]

-

Applications: Primarily used in fluorescence spectroscopy to determine binding interactions and measure dissociation constants (Kd).[6][20] It has also been used as a FRET acceptor and a fluorescent marker in microscopy.[20]

Quantitative Data Presentation

The selection of a fluorescent analog depends critically on its quantitative photophysical and binding properties. The tables below summarize key data for comparison.

Table 1: Spectroscopic Properties of Fluorescent ADP Analogs

| Fluorescent Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| ε-ADP | ~300[8] | ~415[8] | 6,000 at 300 nm[2] |

| MANT-ADP | ~355[5] | ~448[5] | 5,800 at 355 nm[5] |

| TNP-ADP | ~470[2][20] | ~552[2][20] | 18,500 at 470 nm[2] |

Table 2: Example Comparative Binding Affinities (Dissociation Constant, Kd)

| Protein | Ligand | Kd (µM) | Notes |

| Protein Kinase A | ADP | ~10 | Reference value for the natural nucleotide. |

| MANT-ADP | ~10 | MANT modification did not affect affinity.[16] | |

| ParM | ε-ADP | ~27 | Wild-type ParM binds ε-ATP much more tightly.[21] |

| ATP | 18.7 | For an engineered ParM-based biosensor.[22] | |

| ADP | 0.31 | For the same engineered ParM biosensor.[22] | |

| CheA (Histidine Kinase) | TNP-ATP | ~0.03 | Binds with >500x higher affinity than ATP.[7] |

| ATP | ~16 | Reference value for the natural nucleotide. |

Experimental Protocols & Workflows

Protocol: Determination of Binding Affinity (Kd) by Fluorescence Titration

This protocol describes a general method to determine the equilibrium dissociation constant (Kd) for the binding of a fluorescent nucleotide analog to a protein.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the purified protein of interest and the fluorescent ADP analog (e.g., MANT-ADP) in a suitable assay buffer (e.g., HEPES or Tris-based buffer with MgCl₂). Determine the precise concentration of both protein and analog.

-

Instrumentation Setup: Use a fluorometer set to the appropriate excitation and emission wavelengths for the chosen analog (e.g., λex = 355 nm, λem = 448 nm for MANT-ADP). Allow the instrument to warm up for stability.

-

Titration:

-

Place a fixed, low concentration of the protein (typically in the low micromolar to nanomolar range) in a quartz cuvette.

-

Record the initial fluorescence of the protein solution.

-

Add small, successive aliquots of the fluorescent ADP analog stock solution to the cuvette.

-

After each addition, mix gently and allow the system to reach equilibrium (typically 1-2 minutes) before recording the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence (ΔF) as a function of the total concentration of the fluorescent analog.

-

Fit the resulting binding isotherm to a suitable binding equation (e.g., a quadratic or hyperbolic equation) to determine the Kd.

-

Caption: Workflow for determining binding affinity (Kd) using fluorescence titration.

Protocol: Pre-Steady-State Binding Kinetics using Stopped-Flow Fluorometry

This method is used to measure the rapid kinetics of nucleotide binding and dissociation, which often occur on the millisecond timescale.

Methodology:

-

Reagent Preparation: Prepare solutions of protein and fluorescent nucleotide (e.g., MANT-ADP) in separate syringes for the stopped-flow instrument. The buffer must be identical in both syringes.

-

Instrumentation: Use a stopped-flow apparatus coupled to a fluorometer. The instrument rapidly mixes the contents of the two syringes into an observation cell, and data acquisition begins immediately.

-

Experiment Execution:

-

Perform a "push" to mix the protein and MANT-ADP. The final concentrations should be chosen such that the binding event can be observed (pseudo-first-order conditions are often used, with [Analog] >> [Protein]).

-

Record the fluorescence change over time (e.g., for 1-2 seconds). The binding of MANT-ADP to a protein often results in a rapid increase in fluorescence.

-

-

Data Analysis:

-

Average multiple kinetic traces to improve the signal-to-noise ratio.

-

Fit the resulting kinetic curve to a single or multi-exponential function.

-

The observed rate constant (k_obs) for a simple one-step binding process under pseudo-first-order conditions will vary linearly with the concentration of the analog. A plot of k_obs versus [Analog] yields the association rate constant (k_on) from the slope and the dissociation rate constant (k_off) from the y-intercept.

-

Application Spotlight: Studying G-Protein Signaling

Fluorescent analogs, particularly MANT-derivatives of GTP, are instrumental in dissecting signaling pathways like the G-protein cycle. Although this guide focuses on ADP, the principles are directly transferable and highlight the power of these tools. MANT-GTP can be used to monitor the activation of a G-protein by a G-protein coupled receptor (GPCR), as the binding of MANT-GTP to the Gα subunit leads to a change in fluorescence.

Caption: Using a fluorescent GTP analog (MANT-GTP) to monitor G-protein activation.

Conclusion and Recommendations

The choice between ε-ADP, MANT-ADP, and TNP-ADP depends entirely on the experimental question and the biological system under investigation.

-

Choose ε-ADP when it is critical to minimize structural perturbation of the nucleotide and the system is tolerant of UV excitation. It is an excellent choice for creating semi-synthetic fluorescently labeled proteins.

-

Choose MANT-ADP for robust kinetic and equilibrium binding studies, especially when leveraging FRET with tryptophan. Its favorable spectral properties make it a versatile workhorse for in vitro assays.

-

Choose TNP-ADP for high-sensitivity binding detection assays where a large signal change is required, but be cautious. Its tendency to alter binding affinities and modes necessitates thorough validation with competition assays using unlabeled, natural ADP to ensure the results are physiologically relevant.

For any application, it is crucial for researchers to characterize the interaction of the chosen analog with their specific system and validate that it serves as a reliable reporter for the natural nucleotide's behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 3. MANT-ADP BIOLOG Life Science Institute [biolog.de]

- 4. researchgate.net [researchgate.net]

- 5. Mant-ADP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 6. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. ε-ADP BIOLOG Life Science Institute [biolog.de]

- 9. Fluorescence and flow dichroism of F-actin-epsilon-ADP; the orientation of the admine plane relative to the long axis of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pnas.org [pnas.org]

- 12. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]

- 13. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2'(3')-O-(N-methylanthraniloyl)-substituted GTP analogs: a novel class of potent competitive adenylyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescent and colored trinitrophenylated analogs of ATP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. TNP-ATP - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Biosensor for Fluorescent Determination of ADP with High Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Dynamics of the ATP Synthase Epsilon Subunit in Response to ADP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational changes within the epsilon (ε) subunit of F-type ATP synthase, with a specific focus on the influence of adenosine diphosphate (ADP). The epsilon subunit is a crucial endogenous inhibitor of ATP hydrolysis, playing a significant role in the regulation of this vital molecular motor. Understanding its dynamics is paramount for developing novel therapeutics targeting cellular metabolism.

The Epsilon Subunit: A Bidirectional Switch

The bacterial and chloroplast ATP synthase epsilon subunit is a small protein that acts as a bidirectional switch, regulating the enzyme's activity in response to the cellular energy state. It prevents wasteful ATP hydrolysis when the proton motive force is low. This regulatory function is achieved through significant conformational changes.[1][2]

The epsilon subunit consists of two principal domains: an N-terminal β-sandwich domain and a C-terminal domain composed of two α-helices.[3] It can adopt two main conformations:

-

Extended or "Up" Conformation: In this state, the C-terminal helices extend upwards into the central cavity of the F1 catalytic domain (α3β3). This conformation is inhibitory to ATP hydrolysis.[4][5]

-

Contracted or "Down" Conformation: Here, the C-terminal helices fold into a hairpin structure, retracting from the catalytic core. This state is non-inhibitory and allows for ATP synthesis.[4][5]

The transition between these two states is influenced by the binding of nucleotides, particularly ATP, and the overall rotational state of the enzyme.

Quantitative Data on Nucleotide Binding to the Epsilon Subunit

The conformational state of the epsilon subunit is intricately linked to nucleotide binding. While the effects of ATP have been more extensively quantified, the direct binding of ADP to the epsilon subunit and its quantitative effect on the conformational equilibrium are less well-defined in the literature.

The following table summarizes available quantitative data on nucleotide binding to the epsilon subunit from various bacterial species. It is important to note the absence of specific dissociation constants (Kd) for ADP binding that directly trigger the conformational change of the isolated epsilon subunit or within the F1/FoF1 complex.

| Organism | Ligand | Dissociation Constant (Kd) | Method | Notes |

| Escherichia coli | ATP | ~20 mM | Not specified in snippet | The binding site does not appear to be selective for ATP, with ADP showing similar effects in the mM range.[6] |

| Bacillus subtilis | ATP | 2.1 mM | Not specified in snippet | Shows selective binding of ATP versus ADP.[6][7] |

| Thermophilic Bacillus PS3 | ATP | 4.3 µM | Not specified in snippet | The R103A/R115A double mutant exhibits a two-orders-of-magnitude stronger ATP binding affinity (Kd = 52 nM).[7] ATP induces the transition from the extended to the contracted state with a half-maximum transition extent at 140 µM ATP.[4] |

| Paracoccus denitrificans | ADP | Kм = 23.0 ± 2.3 µM (wild-type) | Luciferase-based assay | This Kм value is for ATP synthesis and reflects the affinity of the catalytic sites on the β subunits for ADP, not the regulatory epsilon subunit.[8] |

| Paracoccus denitrificans | ADP | Kм = 21.7 ± 1.8 µM (εΔ88) | Luciferase-based assay | Similar to the wild-type, this Kм value pertains to the catalytic sites. The εΔ88 mutant lacks a portion of the C-terminal domain.[8] |

Note: While direct quantitative data for ADP-induced conformational changes of the epsilon subunit is limited, studies have shown that ADP can influence the overall regulatory landscape. For instance, in thermophilic Bacillus PS3, ADP was found to slow down the ATP-induced conformational change from the extended to the contracted state, although it could not prevent or reverse it.[4] Furthermore, the interplay between ADP inhibition at the catalytic sites and the conformational state of the epsilon subunit is an active area of research.[1][9]

Experimental Protocols for Studying Epsilon Subunit Conformational Changes

Several biophysical techniques are employed to investigate the conformational dynamics of the ATP synthase epsilon subunit. While detailed, step-by-step protocols are specific to individual laboratories and experimental setups, this section outlines the principles and general workflows of the key methodologies cited in the literature.

Förster Resonance Energy Transfer (FRET)

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making it a sensitive tool for measuring conformational changes in real-time.

General Workflow:

-

Protein Labeling: Introduce fluorescent dyes (donor and acceptor) at specific sites on the epsilon subunit and another subunit of the ATP synthase (e.g., the gamma subunit) through site-directed mutagenesis (introduction of cysteine residues for labeling) and subsequent chemical modification.[4]

-

Reconstitution: If working with a purified system, reconstitute the labeled ATP synthase into a lipid bilayer or nanodiscs to mimic the native membrane environment.

-

Data Acquisition: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. Changes in the FRET efficiency upon addition of ligands (e.g., ADP, ATP) indicate conformational changes that alter the distance between the probes.[4]

-

Data Analysis: Calculate the FRET efficiency to determine the relative populations of different conformational states and their transition kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides atomic-resolution structural information on proteins in solution. Chemical shift perturbation and relaxation dispersion experiments can be used to map binding sites and characterize conformational dynamics.

General Workflow:

-

Isotope Labeling: Express and purify the epsilon subunit (or the F1 complex) with stable isotopes (¹⁵N, ¹³C) to enable multidimensional NMR experiments.

-

Sample Preparation: Prepare a concentrated, stable protein sample in a suitable buffer.

-

Data Acquisition: Acquire a series of NMR spectra (e.g., ¹H-¹⁵N HSQC) in the absence and presence of ADP.

-

Data Analysis: Analyze changes in chemical shifts to identify residues involved in ADP binding and the resulting conformational changes.

Cryo-Electron Microscopy (Cryo-EM)

Principle: Cryo-EM allows for the high-resolution structure determination of large protein complexes in a near-native state by imaging vitrified samples at cryogenic temperatures.

General Workflow:

-

Sample Preparation: Purify the ATP synthase complex. For studying the effect of ADP, incubate the complex with a defined concentration of ADP and Mg²⁺.

-

Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large number of images of the frozen particles using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a high-resolution 3D map of the protein complex. Different conformational states can often be separated and reconstructed independently.[10]

X-ray Crystallography

Principle: X-ray crystallography provides high-resolution atomic structures of proteins by analyzing the diffraction pattern of X-rays from a protein crystal.

General Workflow:

-

Protein Purification and Crystallization: Purify the epsilon subunit or a subcomplex containing it. Screen a wide range of conditions to find those that promote the growth of well-ordered crystals in the presence of ADP.

-

Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam to collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein in its ADP-bound conformation.

Visualizing Conformational Changes and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational states, a generalized experimental workflow, and the regulatory role of the epsilon subunit.

References

- 1. Regulatory interplay between proton motive force, ADP, phosphate, and subunit epsilon in bacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of subunit epsilon in the catalysis and regulation of FOF1-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of ATP synthases | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 4. Conformational transitions of subunit epsilon in ATP synthase from thermophilic Bacillus PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The regulatory subunit ε in Escherichia coli FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structural basis of a high affinity ATP binding ε subunit from a bacterial ATP synthase | PLOS One [journals.plos.org]

- 8. Regulation of ATP hydrolysis by the ε subunit, ζ subunit and Mg-ADP in the ATP synthase of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-EM reveals distinct conformations of E. coli ATP synthase on exposure to ATP - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescence Anisotropy with ε-ADP for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles of fluorescence anisotropy and its practical application using the fluorescent ADP analog, 1,N6-ethenoadenosine 5'-diphosphate (ε-ADP). We will cover the theoretical underpinnings, detailed experimental protocols, data analysis, and applications relevant to drug development, particularly in characterizing protein-ligand interactions.

Core Principles of Fluorescence Anisotropy

Fluorescence anisotropy is a technique that measures the rotational mobility of a molecule in solution.[1][2][3] The core principle is based on the photoselective excitation of fluorophores by plane-polarized light.[1][4]

When a fluorescent molecule (a fluorophore) is excited by polarized light, only those molecules with their absorption dipole oriented parallel to the light's polarization plane are preferentially excited. If the molecule remains stationary between absorbing the photon and emitting it, the emitted light will also be polarized. However, in solution, molecules undergo rotational diffusion (Brownian motion).

-

Small, unbound molecules (like free ε-ADP) tumble rapidly. This rapid rotation during the fluorescence lifetime (the time between excitation and emission) causes the emitted light to become significantly depolarized. The result is a low anisotropy value.[2]

-

Large molecules or complexes (like ε-ADP bound to a protein) tumble much more slowly. Because the molecule rotates very little during the fluorescence lifetime, the emitted light retains a high degree of its initial polarization. This results in a high anisotropy value.[5]

This change in anisotropy upon binding is the key to its utility in studying molecular interactions.[5][6] Anisotropy (r) is a dimensionless quantity calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light.[7]

Anisotropy (r) = (I∥ - I⊥) / (I∥ + 2I⊥) [5]

The denominator (I∥ + 2I⊥) represents the total fluorescence intensity, making the anisotropy measurement independent of the fluorophore's concentration and fluorescence intensity.[8]

ε-ADP: An Intrinsic Fluorescent Probe